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molecular formula C11H7BrF3NO B8501098 7-bromo-2-(2,2,2-trifluoroethyl)isoquinolin-1(2H)-one

7-bromo-2-(2,2,2-trifluoroethyl)isoquinolin-1(2H)-one

Cat. No. B8501098
M. Wt: 306.08 g/mol
InChI Key: ZVDIVNHSMOLBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637511B2

Procedure details

To a stirred solution of 7-bromoisoquinolin-1(2H)-one (5 g, 22.3 mmol) and iodotrifluoroethane (4.9 g, 23.4 mmol) in dimethylacetimide cooled to 5° C. was added sodium hydride 60% wt (0.89 g 22.3 mmol) portion wise over 5 minutes. After complete addition reaction mixture allowed to warm up to room temperature over 2 hours and then heated at 50° C. for 24 hours. Reaction mixture was evaporated to leave a residue, which was diluted with ethyl acetate (200 ml) and water (200 ml). The aqueous layer was further extracted with ethyl acetate (2×50 ml) and organic layers were combined and washed with saturated aqueous bicarbonate (200 ml), brine (200 ml) and dried over Magnesium sulfate powder, filtered and concentrated under reduced pressure to leave a residue and purified using column chromatography eluting with 50% ethyl acetate/petrol ether to give a yellow solid which was still impure by LCMS (1.53 g, 22% yield)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][NH:8][C:9]2=[O:12])=[CH:4][CH:3]=1.I[CH2:14][C:15]([F:18])([F:17])[F:16].[H-].[Na+]>C(OCC)(=O)C.O>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][N:8]([CH2:14][C:15]([F:18])([F:17])[F:16])[C:9]2=[O:12])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C2C=CNC(C2=C1)=O
Name
Quantity
4.9 g
Type
reactant
Smiles
ICC(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
heated at 50° C. for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
to leave a residue, which
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with ethyl acetate (2×50 ml) and organic layers
WASH
Type
WASH
Details
washed with saturated aqueous bicarbonate (200 ml), brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Magnesium sulfate powder
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave a residue
CUSTOM
Type
CUSTOM
Details
purified
WASH
Type
WASH
Details
eluting with 50% ethyl acetate/petrol ether
CUSTOM
Type
CUSTOM
Details
to give a yellow solid which

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C2C=CN(C(C2=C1)=O)CC(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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